5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound with the molecular formula C10H11N5O . It is part of the triazole family, which is known for its versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazoles bearing N-ethyl aniline ring showed enhanced inhibitory activity than N-methyl aniline ring . The triazoles undergo a variety of chemical reactions, often involving their three nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 217.2272 . Its IR spectrum can be viewed using Java or Javascript .Scientific Research Applications
Synthesis and Chemical Properties
5-Amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is involved in the synthesis of various biologically active compounds and chemical reactions. Its role in creating peptidomimetics and other active compounds is highlighted by its ability to undergo the Dimroth rearrangement, a challenge addressed through ruthenium-catalyzed cycloaddition for regiocontrolled synthesis of amino acids for triazole-containing peptides and potential HSP90 inhibitors (S. Ferrini et al., 2015). Additionally, its transformation in basic solutions into equilibrium mixtures rich in 4-benzylamino-1,2,3-triazole derivatives demonstrates the compound's versatile reactivity and potential for preparative chemistry applications (A. Albert, 1970).
Antiviral and Antimicrobial Applications
This compound and its derivatives have been explored for their antiviral and antimicrobial activities. Notably, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against avian influenza virus, highlighting the potential of 5-amino-1,2,3-triazole-4-carboxamide derivatives in the development of antiviral agents (A. Hebishy et al., 2020). Moreover, some new 1,2,4-triazole derivatives have demonstrated good to moderate antimicrobial activities, suggesting their utility in combating microbial infections (H. Bektaş et al., 2007).
Mechanism of Action
Target of Action
It’s known that triazole compounds, which include 5-amino-n-benzyl-1-phenyl-1h-1,2,3-triazole-4-carboxamide, can bind with high affinity to multiple receptors and enzymes . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could result in changes to the function of these enzymes, potentially leading to the observed biological effects of the compound.
Biochemical Pathways
It’s known that triazole compounds can interact with amino acids present in the active site of egfr receptors . This interaction could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
It’s known that some triazole compounds have shown effective cytotoxic activity against various cancer cell lines . This suggests that this compound could potentially have similar effects.
Action Environment
It’s known that the efficacy of some triazole compounds can be influenced by environmental conditions .
Future Directions
Biochemical Analysis
Biochemical Properties
5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions due to its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions . These interactions enhance its biocompatibility and stability against metabolic degradation . The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and cellular signaling. For instance, it has been observed to interact with enzymes that facilitate the synthesis of other triazole derivatives, indicating its potential role in modulating enzymatic activities .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound can induce cell cycle arrest, particularly in the M-phase (mitosis), which can lead to apoptosis in certain cancer cell lines . Additionally, it has been found to modulate the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activities. The compound’s ability to form stable complexes with proteins and enzymes is attributed to its strong dipole moment and hydrogen bonding capabilities . These interactions can lead to changes in gene expression, further influencing cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability, with minimal degradation over extended periods . Long-term studies have shown that it can maintain its biochemical activity, although some changes in cellular function may occur due to prolonged exposure . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for potential clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s stability against metabolic degradation allows it to persist in biological systems, thereby exerting prolonged effects . It can influence metabolic flux and alter metabolite levels, which may contribute to its therapeutic and toxicological profiles .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity . The compound’s distribution patterns are crucial for understanding its pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
5-amino-N-benzyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c17-15-14(16(22)18-11-12-7-3-1-4-8-12)19-20-21(15)13-9-5-2-6-10-13/h1-10H,11,17H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDRBCIRDJDFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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